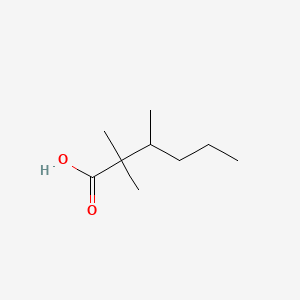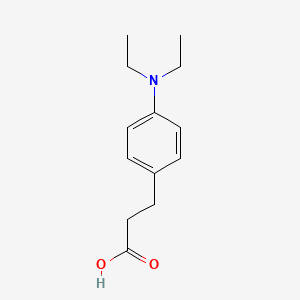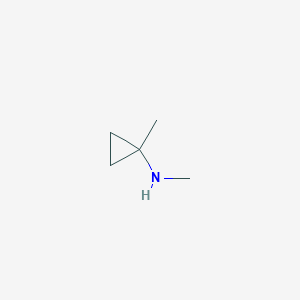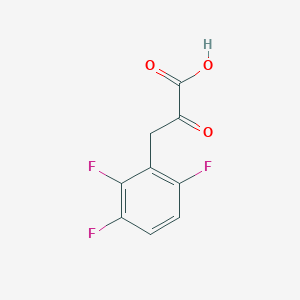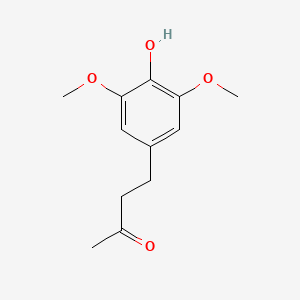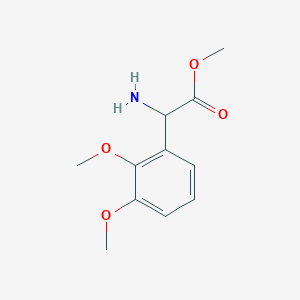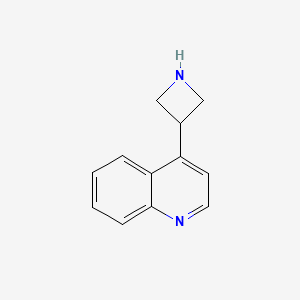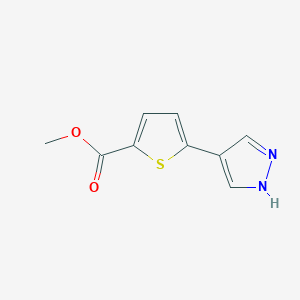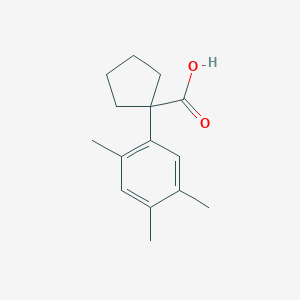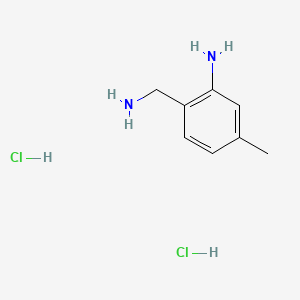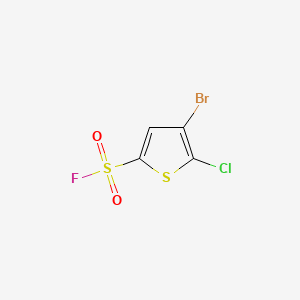
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride is a chemical compound with the molecular formula C4HBrClO2S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-thiophenesulfonyl fluoride typically involves the sulfonylation of 4-bromo-5-chlorothiophene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl fluoride group. Common reagents used in this synthesis include sulfuryl fluoride (SO2F2) and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein modification. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties that can be harnessed for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-thiophenesulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chlorothiophene-2-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group. It has different reactivity and applications.
5-Bromo-2-thiophenesulfonyl fluoride: This compound has a similar sulfonyl fluoride group but differs in the position of the bromine atom. It may have different chemical properties and applications.
4-Bromo-2-fluorobenzenesulfonyl fluoride: This compound contains a benzene ring instead of a thiophene ring. It has different electronic properties and reactivity.
Uniqueness
4-Bromo-5-chloro-2-thiophenesulfonyl fluoride is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, along with the sulfonyl fluoride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
108158-01-6 |
|---|---|
Molecular Formula |
C4HBrClFO2S2 |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
4-bromo-5-chlorothiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C4HBrClFO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H |
InChI Key |
FVRZNFAQISKHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


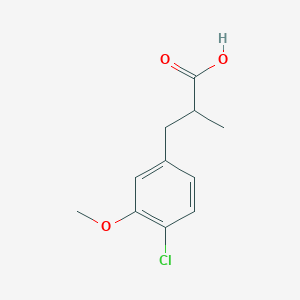
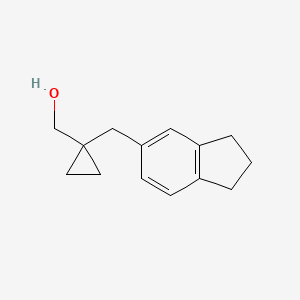
![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
